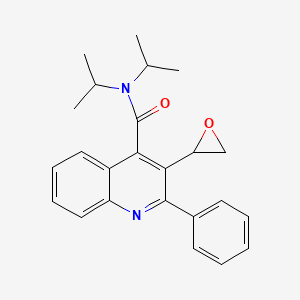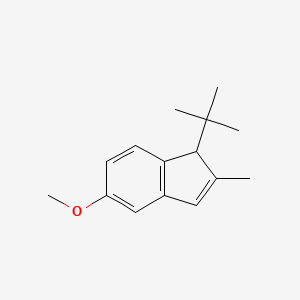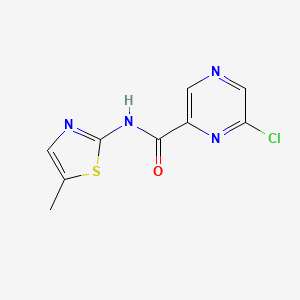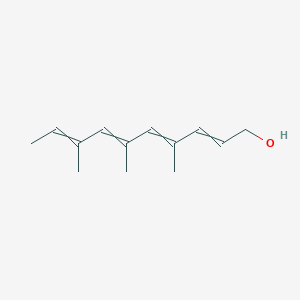![molecular formula C22H47O3PSn B12604171 Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate CAS No. 650612-87-6](/img/structure/B12604171.png)
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hexenyl chain, which is further substituted with a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate typically involves the reaction of a hexenyl phosphonate precursor with a tributylstannyl reagent. One common method is the hydrophosphorylation of hex-1-yne with diethyl phosphite in the presence of a catalyst, followed by stannylation using tributyltin hydride under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The stannyl group can be reduced to form the corresponding hydrocarbon.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Hexenyl phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of organometallic compounds and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate and stannyl groups. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The stannyl group can participate in radical reactions, facilitating the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [1-(phenylselanyl)hex-1-en-1-yl]phosphonate
- Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate
- Diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate
Uniqueness
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability compared to other similar phosphonates. This makes it particularly valuable in applications requiring specific reactivity patterns and stability under various conditions .
Eigenschaften
CAS-Nummer |
650612-87-6 |
|---|---|
Molekularformel |
C22H47O3PSn |
Molekulargewicht |
509.3 g/mol |
IUPAC-Name |
tributyl(1-diethoxyphosphorylhex-1-enyl)stannane |
InChI |
InChI=1S/C10H20O3P.3C4H9.Sn/c1-4-7-8-9-10-14(11,12-5-2)13-6-3;3*1-3-4-2;/h9H,4-8H2,1-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QJKURZPLDUVNCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(P(=O)(OCC)OCC)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)
![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)


![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)




![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)
![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)

